molecular formula C19H14ClN3 B3282146 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 745826-93-1

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3282146
CAS No.: 745826-93-1
M. Wt: 319.8 g/mol
InChI Key: JYFXJOSQMZQWCI-UHFFFAOYSA-N
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Description

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with benzyl and chlorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with benzyl isocyanide and 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridines .

Scientific Research Applications

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Benzyl-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Benzyl-3-(2-bromophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

6-benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c20-17-9-5-4-8-16(17)19-22-21-18-11-10-15(13-23(18)19)12-14-6-2-1-3-7-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFXJOSQMZQWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a flame-dried flash under nitrogen was added Rieke zinc (2.3 mL, 1.75 mmol). The total volume of the reaction was brought to 5 mL using dry THF. To the slurry was added dibromoethane (10.0 μL, 0.01 mmol), and the reaction warmed to 65° C. for 3 minutes. The reaction was then cooled to 35° C., and chlorotrimethylsilane (30.0 μL, 0.25 mmol) added, and the resulting reaction stirred for 30 minutes at 35° C. Benzyl bromide (55 uL, 0.46 mmol), was added and the reaction stirred a further 30 minutes at 35° C. To the mixture was then added 6-bromo-3-(2-chloro-phenyl)-[1,2,4]triazolo[4,3-a]pyridine (136 mg, 0.44 mmol) and Pd(PPh3)4 and the temperature increased to 50° C. Flash chromatography purification (elution with 35-85% ethyl acetate/hexane), followed by preparatory HPLC (15-80% water/acetonitrile) of the crude reaction mixture yielded the title compound (10 mg, 7%). MS (M+1)=320.4.
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Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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Reactant of Route 6
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